molecular formula C29H33N5O2 B10921884 1-benzyl-N-[1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-[1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B10921884
M. Wt: 483.6 g/mol
InChI Key: ZYQBIWATHFVMCK-UHFFFAOYSA-N
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Description

1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can be achieved through a multi-step process involving several key reactions. One common method involves the Fischer indolisation followed by N-alkylation . This one-pot, three-component protocol is efficient and high-yielding, making it suitable for industrial production . The process typically involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials .

Mechanism of Action

The mechanism of action of 1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain cellular processes, making it effective in the treatment of diseases like cancer .

Comparison with Similar Compounds

Compared to other indole derivatives, 1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share the indole core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE.

Properties

Molecular Formula

C29H33N5O2

Molecular Weight

483.6 g/mol

IUPAC Name

1-benzyl-N-[1-ethyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C29H33N5O2/c1-4-34-27(29(36)32-15-9-6-10-16-32)25(18-30-34)31-28(35)23-13-14-26-24(17-23)20(2)21(3)33(26)19-22-11-7-5-8-12-22/h5,7-8,11-14,17-18H,4,6,9-10,15-16,19H2,1-3H3,(H,31,35)

InChI Key

ZYQBIWATHFVMCK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4)C(=O)N5CCCCC5

Origin of Product

United States

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